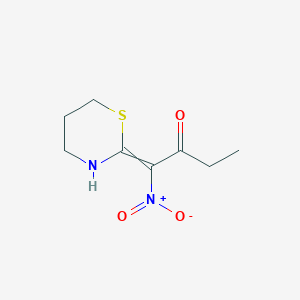![molecular formula C6H8O4 B14622248 2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one CAS No. 60269-18-3](/img/structure/B14622248.png)
2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-3,7-dioxabicyclo[410]heptan-5-one is a bicyclic organic compound characterized by its unique structure, which includes a seven-membered ring with two oxygen atoms and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one typically involves the oxidation of cyclohexene derivatives. One common method is the use of dendritic complexes as catalysts to facilitate the oxidation process . The reaction conditions often include controlled temperatures and the presence of specific oxidizing agents to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and scalability to meet the demands of various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one has several scientific research applications:
Chemistry: It is used as a substrate to study the specificity of various enzymes and catalysts.
Biology: The compound’s reactivity makes it useful in studying biological oxidation and reduction processes.
Medicine: Its derivatives are explored for potential therapeutic applications, including as anticapsin analogs.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze oxidation and reduction reactions. These interactions often involve the formation of intermediate complexes that facilitate the conversion of the compound into its products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxabicyclo[4.1.0]heptan-2-one: This compound shares a similar bicyclic structure but lacks the methoxy group.
3,7-Dioxabicyclo[4.1.0]heptan-5-one: Similar in structure but with different substituents.
2-Methoxy-4-methyl-3,7-dioxabicyclo[4.1.0]heptan-5-one: A closely related compound with a methyl group instead of a hydrogen atom.
Uniqueness
2-Methoxy-3,7-dioxabicyclo[410]heptan-5-one is unique due to its specific functional groups and reactivity
Eigenschaften
CAS-Nummer |
60269-18-3 |
|---|---|
Molekularformel |
C6H8O4 |
Molekulargewicht |
144.12 g/mol |
IUPAC-Name |
2-methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one |
InChI |
InChI=1S/C6H8O4/c1-8-6-5-4(10-5)3(7)2-9-6/h4-6H,2H2,1H3 |
InChI-Schlüssel |
KAQJMJUNNHECSH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C2C(O2)C(=O)CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



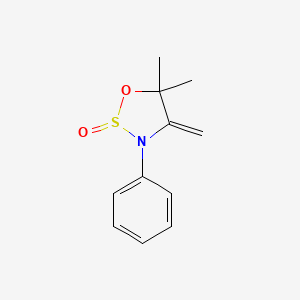

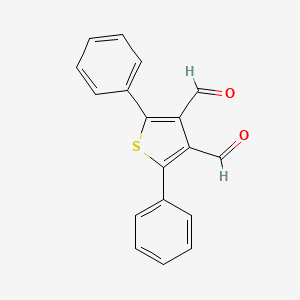
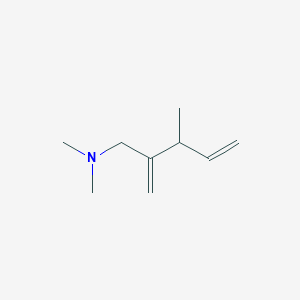

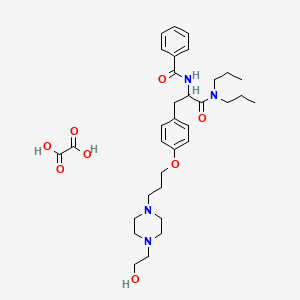

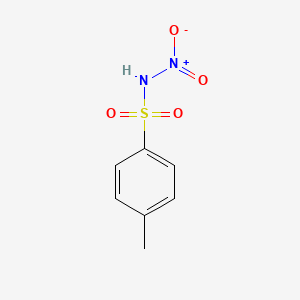
![(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane](/img/structure/B14622204.png)
![2H-Pyran-4-ol, tetrahydro-2,2-dimethyl-4-[(phenylthio)ethynyl]-](/img/structure/B14622209.png)
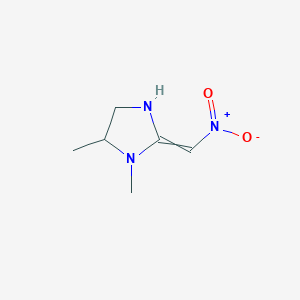
![N~1~-(Prop-2-en-1-yl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14622239.png)
